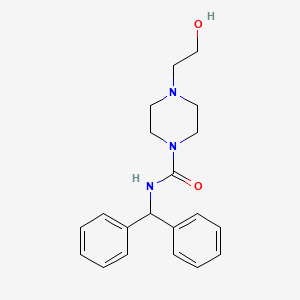

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c24-16-15-22-11-13-23(14-12-22)20(25)21-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,24H,11-16H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFZDPIGGYYJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves the reaction of N-(2-hydroxyethyl)piperazine with benzhydryl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Regeneration of the hydroxyl group

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide has several notable applications in scientific research:

-

Medicinal Chemistry:

- Antidepressant and Analgesic Activity: Compounds within the piperazine class have been documented for their antidepressant and analgesic properties. Research indicates that modifications to the piperazine structure can enhance these effects, making this compound a candidate for further pharmacological studies .

- Anti-inflammatory Properties: Studies suggest that this compound may modulate inflammatory pathways, potentially leading to new treatments for inflammatory disorders.

-

Biological Activity Assessment:

- Mechanism of Action: The compound's mechanism involves interactions with specific molecular targets, influencing enzyme activity and receptor modulation. Ongoing research aims to elucidate the exact pathways involved in its biological effects.

- Potential in Neurological Disorders: Investigations are underway to assess its efficacy in treating neurological conditions, leveraging its structural properties.

-

Industrial Applications:

- Chemical Intermediate: this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals, showcasing its versatility in chemical manufacturing.

Case Studies and Research Findings

Several studies highlight the compound's potential:

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: An antihistamine with a similar piperazine structure.

Hydroxyzine: Another antihistamine with a piperazine core.

Cyclizine: Used to treat nausea and motion sickness, also a piperazine derivative.

Uniqueness

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and benzhydryl groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of N-(2-hydroxyethyl)piperazine with benzhydryl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution reaction is followed by purification methods like recrystallization or chromatography to obtain the final product with high purity.

The biological activity of this compound is believed to stem from its ability to modulate the activity of specific enzymes and receptors. Research indicates that it may influence signaling pathways related to inflammation and cell proliferation, although the exact molecular pathways are still under investigation.

1. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It has been tested in various models, demonstrating a reduction in pro-inflammatory cytokines and mediators.

2. Neuroprotective Effects

Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. In vitro studies revealed significant inhibition rates, suggesting its utility as a therapeutic agent .

3. Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumoral properties. Its effects on cell proliferation and apoptosis have been investigated in various cancer cell lines, showing promise as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cetirizine | Antihistamine | Allergy relief |

| Hydroxyzine | Antihistamine | Anxiety and sedation |

| Cyclizine | Piperazine derivative | Anti-nausea |

| SL-3111 | Delta-opioid receptor agonist | Pain modulation |

This compound stands out due to its specific combination of functional groups that confer distinct biological activities not found in these other compounds .

Case Studies and Research Findings

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study focused on Alzheimer's disease, this compound was tested against amyloid-beta aggregation using both in vitro and in vivo models. The compound demonstrated an 80% inhibition rate at a concentration of 10 µM, highlighting its potential as a dual inhibitor against both amyloid-beta and tau aggregation .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound in murine models of acute inflammation. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with this compound compared to controls, suggesting its potential for treating inflammatory disorders.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-benzhydryl-4-(2-hydroxyethyl)piperazine-1-carboxamide?

- Methodology : Begin with a stepwise approach, starting with the formation of the piperazine ring. Reductive amination using sodium cyanoborohydride in acetic acid is a common strategy for coupling benzhydryl groups to the piperazine core . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Purification via column chromatography or recrystallization is critical to isolate the final product. Analytical validation using NMR (¹H/¹³C) and HPLC ensures structural fidelity and purity >95% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assign peaks to confirm the benzhydryl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.5–3.7 ppm for CH₂OH) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 367.23).

- X-ray Crystallography : Resolve 3D conformation to study steric effects of the benzhydryl group on receptor binding .

- HPLC-PDA : Monitor purity and detect impurities using reverse-phase C18 columns .

Q. How should researchers design initial biological screening assays for this compound?

- Methodology : Prioritize target classes based on structural analogs (e.g., dopamine or serotonin receptors due to piperazine’s prevalence in CNS ligands). Use:

- Radioligand Binding Assays : Screen against GPCR panels (e.g., D2/D3 dopamine receptors) .

- Enzyme Inhibition Studies : Test acetylcholinesterase or kinase activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .

- Cell Viability Assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT/WST-1 protocols .

Advanced Research Questions

Q. How can receptor selectivity (e.g., D3 vs. D2 dopamine receptors) be systematically investigated for this compound?

- Methodology :

- Chimeric Receptor Studies : Replace extracellular loops of D2R with D3R sequences to identify binding determinants (e.g., E2 loop’s role in selectivity) .

- Functional Assays : Compare cAMP inhibition (D3R Gi-coupled) vs. β-arrestin recruitment (D2R-biased signaling) using BRET/TR-FRET .

- Substituent Scanning : Modify the hydroxyethyl or benzhydryl groups to assess steric/electronic effects on affinity (e.g., fluorinated analogs for PET imaging) .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

- Methodology :

- Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional readouts (e.g., calcium flux) to exclude false positives .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based assays .

- Structural Dynamics : Perform MD simulations to study conformational flexibility under assay conditions (e.g., aqueous vs. membrane environments) .

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency and selectivity?

- Methodology :

- Fragment Replacement : Systematically vary substituents (Table 1).

- Free-Wilson Analysis : Quantify contributions of benzhydryl, hydroxyethyl, and carboxamide groups to activity .

Table 1 : SAR Trends for Piperazine Derivatives

| Substituent | Bioactivity Trend (Example Targets) | Key Reference |

|---|---|---|

| Benzhydryl | ↑ D3R selectivity (Ki < 2 nM) | |

| 2-Hydroxyethyl | ↓ Metabolic clearance (t₁/₂ > 4 hrs) | |

| Fluorinated Aryl | ↑ Blood-brain barrier permeability |

Q. What computational approaches predict pharmacokinetic properties like BBB penetration or metabolic stability?

- Methodology :

- In Silico ADMET : Use SwissADME or ADMETLab to estimate LogP (target ~3.5 for CNS penetration) and P-gp substrate likelihood .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Physiologically Based PK (PBPK) Modeling : Simulate plasma concentration-time profiles based on hepatic extraction ratios .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm target engagement .

- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites in hepatocyte incubations .

- Disease-Relevant Models : Transition from transfected cells to transgenic rodents or patient-derived xenografts .

Methodological Notes

- Synthesis Optimization : Prioritize atom economy and green chemistry principles (e.g., replace dichloromethane with cyclopentyl methyl ether) .

- Data Reproducibility : Include positive controls (e.g., clozapine for D2R assays) and validate assays across ≥3 independent replicates .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, ensuring IACUC or IRB approvals for animal/human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.